2,4-Dimethylundecane

Gas Chromatography Kovats Retention Index Isomer Differentiation

2,4-Dimethylundecane (CAS 17312-80-0) is a branched saturated hydrocarbon (C13H28, MW 184.36 g/mol) belonging to the dimethylundecane isomer family within the broader tridecane isomer class. It is a colorless liquid at ambient temperature with a predicted boiling point of 220.3 ± 7.0 °C and density of 0.8 ± 0.1 g/cm³.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17312-80-0
Cat. No. B102152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylundecane
CAS17312-80-0
Synonyms2,4-Dimethyl-undecane
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)CC(C)C
InChIInChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3
InChIKeyWMZNFELFMFOGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylundecane (CAS 17312-80-0): Procurement-Grade Characterization for the C13 Branched Alkane Isomer


2,4-Dimethylundecane (CAS 17312-80-0) is a branched saturated hydrocarbon (C13H28, MW 184.36 g/mol) belonging to the dimethylundecane isomer family within the broader tridecane isomer class [1]. It is a colorless liquid at ambient temperature with a predicted boiling point of 220.3 ± 7.0 °C and density of 0.8 ± 0.1 g/cm³ . The compound is distinguished from its linear counterpart n-tridecane by strategically positioned methyl branches at the C2 and C4 positions of the undecane backbone, conferring quantifiably different physicochemical and chromatographic properties [2]. It is formally recognized as a United States Pharmacopeia (USP) Reference Standard, a regulatory distinction not held by most positional isomers, and is used in pharmaceutical impurity profiling, analytical method validation, and as a chromatographic reference .

Why Generic C13H28 Isomer Substitution Fails for 2,4-Dimethylundecane in Analytical and Regulatory Workflows


The dimethylundecane isomer series illustrates why generic substitution of tridecane isomers is inadmissible in regulated analytical environments. Even among isomers sharing the identical molecular formula (C13H28) and molecular weight (184.36 g/mol), the chromatographic retention behavior diverges substantially. Under identical isothermal GC conditions (squalane or DC-200 stationary phase, 100 °C), the Kovats retention index (I) spans a range exceeding 50 index units across closely related isomers [1]. A difference of merely 2 index units can alter peak elution order in complex mixtures, and the 43-unit gap between 2,4-dimethylundecane (I = 1208) and 2,3-dimethylundecane (I = 1251) is sufficient to cause complete chromatographic misidentification if the wrong isomer is used as a reference standard [2]. Furthermore, only 2,4-dimethylundecane is designated as a USP Reference Standard among commonly encountered dimethylundecane positional isomers, meaning procurement of an alternative isomer lacks the regulatory traceability required for pharmacopeial compliance [3].

Quantitative Differentiation Evidence: 2,4-Dimethylundecane vs. Closest C13 Alkane Analogs


Chromatographic Retention Index: 2,4-Dimethylundecane Elutes 43 Index Units Earlier Than 2,3-Dimethylundecane on DC-200 at 100 °C

Under identical isothermal gas chromatographic conditions (DC-200 stationary phase, 100 °C, helium carrier gas, 100 m × 0.25 mm capillary column), 2,4-dimethylundecane exhibits a Kovats retention index (I) of 1208, compared to I = 1251 for its closest-eluting positional isomer 2,3-dimethylundecane, a difference of 43 index units [1]. This represents a substantial chromatographic separation that enables unambiguous identification even in complex hydrocarbon mixtures. The retention index of 2,4-dimethylundecane is also 92 units below the linear n-alkane reference n-tridecane (I = 1300 by definition), consistent with the reduced dispersive interactions expected from its branched structure [2]. The value of I = 1208 has been independently reproduced across multiple studies using squalane and DC-200 stationary phases, confirming its robustness as an identification parameter [3].

Gas Chromatography Kovats Retention Index Isomer Differentiation

Boiling Point: 2,4-Dimethylundecane Boils ~14 °C Lower Than n-Tridecane, Enabling Distillation-Based Separation

2,4-Dimethylundecane has a predicted boiling point of 220.3 ± 7.0 °C at standard atmospheric pressure (760 mmHg), as estimated by the ACD/Labs Percepta platform . By contrast, the linear isomer n-tridecane has an experimentally determined boiling point of 234-235 °C [1]. This ~14 °C boiling point depression arises from the reduced intermolecular van der Waals contact area in the branched isomer, which weakens dispersion forces in the liquid phase. The lower boiling point directly impacts distillation fraction collection windows and vapor pressure at a given temperature, with 2,4-dimethylundecane exhibiting a predicted vapor pressure of 0.2 ± 0.2 mmHg at 25 °C .

Boiling Point Distillation Physical Property

Melting Point: 2,4-Dimethylundecane Remains Liquid 63-66 °C Below the Freezing Point of n-Tridecane

The NIST Thermodynamics Research Center (TRC) reports the fusion temperature (Tfus) of 2,4-dimethylundecane as approximately 202-205 K (−71 to −68 °C) [1]. In contrast, n-tridecane freezes at approximately −5 °C (268 K) [2]. This 63-66 K depression in the solid-liquid phase transition temperature is characteristic of branched alkanes, where methyl substituents disrupt the efficient crystal packing achievable by linear chains. The practical consequence is that 2,4-dimethylundecane remains a free-flowing liquid at temperatures where n-tridecane is a crystalline solid, affecting solvent selection, sample handling in cold environments, and low-temperature reaction media suitability.

Low-Temperature Fluidity Melting Point Cryogenic Applications

Flash Point: 2,4-Dimethylundecane Exhibits ~75 °C Higher Flash Point Than n-Tridecane, Altering Hazard Classification

The predicted flash point of 2,4-dimethylundecane is 153.7 ± 7.9 °C , substantially higher than the experimentally determined flash point of n-tridecane at 79 °C (closed cup) [1]. This ~75 °C elevation in flash point shifts the compound's flammability hazard profile. Under GHS classification criteria, a flash point >93 °C places 2,4-dimethylundecane in a higher category (Category 4 or non-classified as flammable liquid) compared to n-tridecane (Category 3, flammable liquid). This difference has practical implications for storage requirements, shipping classifications, and laboratory handling protocols.

Flash Point Safety Profile Hazard Classification

Pharmacopeial Designation: 2,4-Dimethylundecane Is the Only Dimethylundecane Isomer Offered as a USP Reference Standard

2,4-Dimethylundecane is officially listed and supplied as a United States Pharmacopeia (USP) Reference Standard (Sigma-Aldrich, packaging: 25 mg, liquid form) . It is also carried as an undecane impurity reference standard by specialized pharmaceutical reference vendors for ANDA/DMF submissions and quality control applications [1]. Among the common dimethylundecane positional isomers (2,2-; 2,3-; 2,4-; 2,5-; 2,6-; 3,6-; 4,5-; 4,6-; 4,7-; etc.), no other isomer appears in the USP Reference Standard catalog. This singular pharmacopeial recognition makes 2,4-dimethylundecane the only isomer with established regulatory traceability for use in compendial method validation and pharmaceutical impurity profiling.

USP Reference Standard Pharmacopeial Compliance Regulatory Traceability

Optimal Application Scenarios for 2,4-Dimethylundecane Based on Quantified Differentiation Evidence


GC Method Development and Isomer-Specific Reference Standard Selection in Complex Hydrocarbon Analysis

With a well-characterized Kovats retention index of 1208 on standard non-polar phases (squalane, DC-200), 2,4-dimethylundecane serves as a reliable retention index marker in GC and GC×GC workflows for petroleum, environmental, and natural product analysis [1]. Its 43-index-unit separation from the nearest isomer (2,3-dimethylundecane, I = 1251) provides unambiguous chromatographic resolution, making it an ideal system suitability standard when analyzing C13 branched alkane fractions where co-elution of isomers is a known risk . The compound's USP Reference Standard status further supports its use as a qualified reference material in regulated GC identity testing .

Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions for Undecane-Containing Drug Products

As the only dimethylundecane isomer with USP Reference Standard designation, 2,4-dimethylundecane is the mandated reference material for quantifying branched C13 hydrocarbon impurities in pharmaceutical formulations where undecane is used as an excipient, processing solvent, or appears as a process-related impurity [1]. Its availability as a fully characterized standard with Certificate of Analysis (CoA) supports method validation (AMV), system suitability testing, and stability-indicating assay development in cGMP environments . Procurement of non-USP isomers would require costly and time-consuming in-house qualification, adding regulatory risk during FDA pre-approval inspections .

Low-Temperature Research Applications Requiring Liquid Hydrocarbon Media Below -60 °C

With a melting point in the range of −71 to −68 °C (202-205 K), 2,4-dimethylundecane remains liquid at temperatures where n-tridecane (MP = −5 °C) and many other linear alkanes have solidified [1]. This property is particularly valuable for cold-trapping volatile analytes in purge-and-trap GC sample preparation, for low-temperature spectrometric studies requiring non-polar solvents, and for simulating the cold-flow properties of branched hydrocarbon fuel components in aerospace and Arctic diesel research . At dry ice temperature (-78 °C), 2,4-dimethylundecane remains near its freezing point, enabling its use as a cryogenic solvent where n-alkanes would be unusable.

Combustion Kinetics and Fuel Surrogate Research Targeting Branched Alkane Oxidation Mechanisms

The structural specificity of 2,4-dimethylundecane—with methyl branches at positions 2 and 4—makes it a targeted surrogate component for studying the influence of branching position on autoignition chemistry. Its lower boiling point (~220 °C vs. 235 °C for n-tridecane) and reduced enthalpy of vaporization (52.1 kJ/mol at 380 K) [1] allow it to vaporize earlier in distillation-based fuel fractionation, and its branched structure produces distinct radical pool distributions during low-temperature oxidation compared to linear or differently branched isomers . These properties make it a valuable single-component probe for validating chemical kinetic mechanisms of branched alkane combustion in shock tube and rapid compression machine studies.

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